molecular formula C23H30N6O5 B2844964 ethyl (8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate CAS No. 851940-58-4

ethyl (8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate

Cat. No. B2844964
CAS RN: 851940-58-4
M. Wt: 470.53
InChI Key: MPQPEWBFNUHVBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate is a useful research compound. Its molecular formula is C23H30N6O5 and its molecular weight is 470.53. The purity is usually 95%.
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Scientific Research Applications

Alpha1-Adrenergic Receptor Ligands

The compound’s structure suggests potential interactions with alpha1-adrenergic receptors (α1-ARs). These receptors play a crucial role in smooth muscle contraction in blood vessels, the lower urinary tract, and the prostate. Activation or blockade of α1-ARs is therapeutically relevant for several conditions, including cardiac hypertrophy, hypertension, and depression . The compound’s affinity for α1-ARs could lead to novel treatments.

Hydromethylation Reactions

The compound’s functional groups may participate in hydromethylation reactions. Researchers have applied similar structures to methoxy-protected natural products like (−)-Δ8-THC and cholesterol . Investigating its reactivity in such reactions could yield valuable insights.

Triazole Derivatives

Triazole derivatives have diverse applications, including antimicrobial and anticancer properties. The compound’s triazole moiety could be explored for these purposes. Synthesis and pharmacological evaluation studies may reveal its potential .

Indole Derivatives

Indole derivatives exhibit biological activity, especially as anti-HIV agents. The compound’s structure contains an indole-like moiety, making it interesting for further investigation. Molecular docking studies could predict its interactions with relevant targets .

AChE/BChE Inhibitors

The (4-methoxyphenyl)piperazine moiety has been associated with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition. These enzymes are relevant in neurodegenerative diseases like Alzheimer’s. The compound’s potential as an AChE/BChE inhibitor warrants exploration .

CNS Drug Discovery

Given its structural features, the compound could serve as a lead for central nervous system (CNS) drug discovery. Investigating its effects on neurotransmitter systems and neurodegenerative conditions may yield promising results .

properties

IUPAC Name

ethyl 2-[8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N6O5/c1-5-34-19(30)15-29-18(24-21-20(29)22(31)26(3)23(32)25(21)2)14-27-10-12-28(13-11-27)16-6-8-17(33-4)9-7-16/h6-9H,5,10-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQPEWBFNUHVBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate

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